molecular formula C11H16N2OS B183007 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 40106-15-8

2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No. B183007
CAS RN: 40106-15-8
M. Wt: 224.32 g/mol
InChI Key: XZCZLVCNYYVFKH-UHFFFAOYSA-N
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Description

“2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide” is a chemical compound with the CAS Number: 40106-15-8 . It has a molecular weight of 224.33 . The IUPAC name for this compound is also “2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide” and its InChI code is "1S/C11H16N2OS/c12-10(14)9-7-5-3-1-2-4-6-8(7)15-11(9)13/h1-6,13H2,(H2,12,14)" .


Molecular Structure Analysis

The molecular formula of “2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide” is C11H16N2OS . The InChI key for this compound is XZCZLVCNYYVFKH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is room temperature .

Scientific Research Applications

  • Antimycobacterial Properties: The compound and its derivatives show potential in treating Mycobacterium tuberculosis, with some derivatives demonstrating more potency than standard drugs like Ethambutol and Ciprofloxacin (Nallangi et al., 2014).

  • Allosteric Modulation of Adenosine A1 Receptor: Some derivatives of the compound have been evaluated as allosteric enhancers of the A1 adenosine receptor, contributing to novel pharmacological properties (Nikolakopoulos et al., 2006).

  • Antibiotic and Antibacterial Activities: Certain derivatives of this compound have been synthesized with a focus on creating new antibiotic and antibacterial drugs (Ahmed, 2007).

  • Treatment of Arrhythmia, Serotonin Antagonism, and Anxiety: Novel thiophene derivatives synthesized from the compound have shown promising results in antiarrhythmic, serotonin antagonist, and antianxiety activities (Amr et al., 2010).

  • Antimicrobial and Antinociceptive Activities: The compound's derivatives have demonstrated antimicrobial and antinociceptive (pain-relieving) activities, highlighting its potential in pain management and infection control (Shipilovskikh et al., 2020).

  • Central Nervous System Depressant Activity: Schiff bases of the compound exhibit CNS depressant activity, pointing towards potential applications in neuropsychiatric treatments (Bhattacharjee et al., 2011).

Safety And Hazards

The safety information and hazards associated with “2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide” are not specified in the available resources. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c12-10(14)9-7-5-3-1-2-4-6-8(7)15-11(9)13/h1-6,13H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCZLVCNYYVFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387345
Record name 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

CAS RN

40106-15-8
Record name 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40106-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

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